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Uncinanone B

Cat. No.: B1246629
M. Wt: 354.4 g/mol
InChI Key: MWILFHFRKVPOMC-UHFFFAOYSA-N
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Description

Contextualization of Isoflavanones within Natural Product Chemistry

Isoflavonoids are a well-established class of specialized metabolites derived from the phenylpropanoid pathway, found predominantly in leguminous plants. frontiersin.org These phenolic compounds are integral to plant life, serving as protective agents against environmental stressors and pathogens. encyclopedia.pub The isoflavonoid (B1168493) family is structurally diverse, with over 2,000 distinct compounds having been isolated and structurally identified. frontiersin.org They exist as either aglycones or various glycosides. frontiersin.org

Within this large group, isoflavanones represent a significant subclass. psu.edu Uncinanone B is chemically characterized as 4'',5''-dihydro-5,2',4'-trihydroxy-5''-isopropenylfurano-(2'',3'';7,6)-isoflavanone. wordpress.com Its structure and properties place it firmly within the isoflavanone (B1217009) category, which has garnered increasing interest for its biological activities. psu.edu

Historical Perspective of Isoflavonoid Discovery and Significance

The scientific exploration of isoflavonoids has a history spanning more than a century, with early research often linked to the components of soybeans. researchgate.net Isoflavonoids are of considerable importance due to their varied roles in nature and their potential health benefits. In plants, they function as phytoalexins, providing defense against pathogenic microbes, and as signaling molecules that mediate crucial interactions with symbiotic microbes like rhizobia. frontiersin.orgnih.gov Their structural similarity to estrogen has led to their classification as phytoestrogens, which are recognized for their positive effects on human health. frontiersin.org The discovery of isoflavonoids outside of the legume family, such as in wheat, has opened new avenues of research, revealing alternative biosynthetic pathways. nih.govuea.ac.uk

Justification for Advanced Academic Investigations on this compound

The impetus for detailed academic study of this compound stems from its isolation from various plant species and its notable biological activities, which suggest its potential utility.

Isolation and Sourcing this compound has been identified and isolated from several plants of the Leguminosae family. Initial isolations were from the root exudate of Desmodium uncinatum (silverleaf desmodium). wordpress.comresearchgate.net Subsequent research has found it in the roots of Desmodium canum and, notably, in the leaves of Lespedeza maximowiczii. researchgate.nettandfonline.com The identification in L. maximowiczii was the first report of this compound from this particular species. tandfonline.com The structure of the isolated compound was confirmed through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, and by comparing the data with previously reported findings. tandfonline.comnih.gov

Detailed Research Findings

Advanced investigations have been justified by this compound's potent and distinct biological effects, particularly in enzyme inhibition and allelopathy.

Tyrosinase Inhibition: A key area of research has been its effect on the enzyme tyrosinase. In a bioactivity-guided fractionation study on Lespedeza maximowiczii, this compound demonstrated remarkedly strong inhibitory activity against mushroom tyrosinase. tandfonline.comnih.gov Its potency was significantly higher than that of kojic acid, a commonly used positive control in such assays. tandfonline.com This finding suggests its potential as a skin-whitening agent. tandfonline.com

CompoundIC₅₀ (μM) for Mushroom Tyrosinase Inhibition
This compound 0.57
Desmodianone H1.00
Kojic Acid (Control)84
Data sourced from research on compounds isolated from Lespedeza maximowiczii. tandfonline.com

Allelopathic Activity: this compound plays a fascinating role in plant defense mechanisms, specifically in the context of allelopathy. It is a key component of the root exudates of Desmodium uncinatum, a plant used in "push-pull" agricultural systems to control parasitic weeds. researchgate.netcardiff.ac.uk Research has shown that fractions containing this compound stimulate the germination of seeds from the parasitic weed Striga hermonthica. wordpress.comresearchgate.net This action is part of a complex allelopathic mechanism where other compounds in the exudate then inhibit the subsequent development of the germinated parasite, leading to suicidal germination and preventing it from attaching to the host crop. researchgate.netcardiff.ac.uk

These distinct and potent biological activities underscore the importance of continued research into this compound. Further synthetic studies are considered necessary to unequivocally verify its chemical structure and stereochemistry, which would, in turn, permit a more thorough examination of its biological functions. wordpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B1246629 Uncinanone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7,13,15,21-23H,1,6,8H2,2H3

InChI Key

MWILFHFRKVPOMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(C3=C(C=C2O1)OCC(C3=O)C4=C(C=C(C=C4)O)O)O

Synonyms

uncinanone B

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations

Isolation and Source Identification

The discovery and isolation of Uncinanone B are linked to phytochemical studies of plants within the Fabaceae family. Researchers have successfully identified and extracted this compound from two key plant genera, Desmodium and Lespedeza.

This compound was first identified as part of a study on the chemical constituents of Desmodium uncinatum (Jacq.) DC., a legume commonly known as silverleaf desmodium. wordpress.comnih.gov The investigation focused on the plant's unique allelopathic properties, leading to the isolation of several novel compounds. wordpress.com

The initial isolation of this compound was achieved from the aqueous root exudates of D. uncinatum. wordpress.comnih.gov In these pioneering studies, researchers cultivated D. uncinatum seedlings hydroponically. The root exudates were collected by passing the distilled water in which the roots were immersed through a cartridge containing C-18 silica, which trapped the organic compounds. wordpress.com Subsequent chromatographic separation of the collected material led to the purification of three novel isoflavanones, which were named Uncinanone A, B, and C. wordpress.comnih.gov this compound was characterized as 4'',5''-dihydro-5,2',4'-trihydroxy-5''-isopropenylfurano-(2'',3'';7,6)-isoflavanone. wordpress.comnih.gov

Isolation Details from Desmodium uncinatum
Plant Source Desmodium uncinatum (Jacq.) DC.
Plant Part Root Exudates
Extraction Method Collection of aqueous root exudate
Separation Technique Chromatographic separation using C-18 silica
Associated Compounds Uncinanone A, Uncinanone C, Genistein (B1671435)

The isolation of this compound from D. uncinatum is intrinsically linked to its role in allelopathy, particularly in the control of the parasitic weed Striga hermonthica. researchgate.netresearchgate.net Desmodium species are often used as intercrops in African agriculture to suppress Striga infestation in cereal crops. researchgate.net34.250.91 Research has revealed a complex chemical mechanism behind this "push-pull" strategy. researchgate.netoup.com The root exudates of D. uncinatum release a mixture of compounds with dual functions. researchgate.net34.250.91 Fractions containing this compound were found to stimulate the germination of S. hermonthica seeds. wordpress.comnih.govresearchgate.net This action is coupled with other compounds in the exudate, like Uncinanone C and various C-glycosylflavones, which inhibit the subsequent growth of the parasite's radicle, preventing it from attaching to the host crop's roots. researchgate.netresearchgate.netoup.com This combined effect leads to "suicidal germination" of the parasitic weed, effectively reducing the Striga seed bank in the soil. researchgate.netresearchgate.net

More recently, phytochemical investigations have identified this compound in a different genus within the Fabaceae family. Bioactivity-guided isolation from the leaves of Lespedeza maximowiczii led to the successful extraction of this compound. nih.govtandfonline.comfuncmetabol.com This discovery expanded the known natural sources of this compound.

The study on L. maximowiczii marked the first instance of this compound being isolated from the Lespedeza genus. nih.govtandfonline.com This finding is significant as it suggests a potentially wider distribution of this isoflavanone (B1217009) within the Fabaceae family than previously understood. In this research, this compound was isolated alongside a new compound named desmodianone H. nih.govtandfonline.com

Isolation Details from Lespedeza maximowiczii
Plant Source Lespedeza maximowiczii
Plant Part Leaves
Isolation Approach Bioactivity-guided isolation
Significance First report of this compound from the Lespedeza genus
Associated Compound Desmodianone H

Isolation from Lespedeza maximowiczii

Advanced Structure Elucidation Methodologies

The definitive identification and structural characterization of this compound have relied on a suite of advanced spectroscopic and spectrometric techniques.

Upon its initial isolation from D. uncinatum, the structure of this compound was elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wordpress.comnih.gov Specifically, Electron Ionization Mass Spectrometry (EIMS) was used to determine the molecular mass, and further structural details were confirmed through two-dimensional NMR experiments, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). wordpress.com

Similarly, when isolated from L. maximowiczii, the structure of this compound was confirmed by comparing its physicochemical and spectroscopic data with previously reported values. tandfonline.com The analytical methods included a comprehensive analysis of NMR and mass spectrometry data. nih.govtandfonline.com Techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) were employed, which also revealed that this compound exists as diastereoisomers. tandfonline.com

Structure Elucidation Techniques for this compound
Mass Spectrometry (MS) EIMS, UPLC-QTOF-MS
Nuclear Magnetic Resonance (NMR) 1H NMR, 13C NMR, HMQC, HMBC
Key Findings Confirmed structure as 4'',5''-dihydro-5,2',4'-trihydroxy-5''-isopropenylfurano-(2'',3'';7,6)-isoflavanone. wordpress.comnih.gov Detected as diastereoisomers. tandfonline.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was fundamental in establishing the complex tetracyclic structure of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were employed to piece together the molecular framework. wordpress.comtandfonline.com

The ¹H NMR spectrum revealed characteristic signals for an isoflavanone skeleton, including protons in the A, B, and C rings, as well as signals corresponding to a dihydrofurano moiety. tandfonline.comtandfonline.com The ¹³C NMR spectrum confirmed the presence of 20 carbon atoms, including a carbonyl group, aromatic carbons, and carbons associated with the isopropenyl and dihydrofuran rings. tandfonline.comtandfonline.com

Key correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum were crucial for connecting the different structural fragments. For example, correlations between methoxyl protons and C-2' helped to place the methoxy (B1213986) group in other related uncinanones, and similar principles were applied to this compound's hydroxyl groups. wordpress.com NOE (Nuclear Overhauser Effect) difference spectra provided further evidence for the spatial relationships between protons, aiding in the assignment of stereochemistry. wordpress.com

Detailed NMR data for this compound is presented below.

Position¹³C (δc)¹H (δH, mult., J in Hz)
272.55.53 (dd, 11.6, 6.0)
346.94.71 (t, 11.6) / 4.62 (dd, 11.6, 6.0)
4197.6
4a103.3
5163.6
6108.0
7165.1
896.16.01 (s)
8a161.9
1'114.1
2'158.4
3'104.06.46 (d, 2.4)
4'158.9
5'108.06.38 (dd, 8.4, 2.4)
6'129.27.12 (d, 8.4)
2''91.0
3''31.13.29 (dd, 16.8, 8.4) / 2.87 (dd, 16.8, 8.4)
4''147.9
5''112.95.04 (s) / 4.88 (s)
6''21.91.75 (s)

Data sourced from a study on compounds isolated from Lespedeza maximowiczii, recorded in methanol-d4. tandfonline.comtandfonline.com

Utilization of High-Resolution Mass Spectrometry (HRMS) and UPLC-QTOF-MS

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the calculation of a precise molecular formula, which for this compound is C₂₀H₁₈O₆. nih.gov

Electron Impact Mass Spectrometry (EIMS) provided key structural information through fragmentation analysis. A characteristic retro-Diels–Alder reaction in the mass spectrum produced fragments at m/z 136 and m/z 219. wordpress.com This fragmentation pattern was consistent with the placement of two hydroxyl groups on the B-ring of the isoflavanone structure. wordpress.com

More recently, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been utilized for the analysis of this compound. tandfonline.comnih.gov This powerful technique combines the high separation efficiency of UPLC with the high resolution and mass accuracy of QTOF-MS, making it an indispensable tool for rapidly identifying known compounds like this compound in complex plant extracts and for characterizing their metabolites. tandfonline.comnih.govmdpi.com The technique has confirmed the presence of this compound as a diastereomeric mixture in samples. tandfonline.com

Analysis of Stereochemical Forms and Diastereoisomers

The structure of this compound contains two chiral centers, leading to the possibility of different stereoisomers. Research has consistently shown that this compound exists naturally as a mixture of diastereoisomers. wordpress.comtandfonline.comtandfonline.com Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical properties. libretexts.org

In the case of this compound, the presence of diastereoisomers is observable in both NMR and UPLC-QTOF-MS data, where two distinct signals with very small differences are detected for the compound. tandfonline.comtandfonline.com This is attributed to the presence of a weak hydrogen bond between the 5-OH group and the ketone at position 4, which results in slight spectral differences between the diastereomeric forms. tandfonline.com While the relative stereochemistry has been established through spectroscopic methods like NOE, the absolute stereochemistry at the two chiral centers has not been definitively determined, and further studies are being pursued to resolve this aspect of its structure. wordpress.com

Biosynthetic Pathways and Precursor Studies

General Isoflavonoid (B1168493) Biosynthesis in Plants

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants. nih.govnih.gov Their biosynthesis originates from the phenylpropanoid pathway, a central route in plant metabolism responsible for the production of a wide array of phenolic compounds. nih.govclockss.org

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. nih.govclockss.org A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate that serves as a branching point for various metabolic pathways, including the biosynthesis of flavonoids, lignins, and stilbenes. nih.govafu.edu.npresearchgate.net

The initial steps of the phenylpropanoid pathway are catalyzed by three key enzymes:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. clockss.orgresearchgate.net

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid. clockss.orgresearchgate.net

4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA. nih.govresearchgate.net

Table 1: Key Enzymes in the Early Phenylpropanoid Pathway

Enzyme Abbreviation Substrate Product
Phenylalanine ammonia-lyase PAL L-phenylalanine Cinnamic acid
Cinnamate 4-hydroxylase C4H Cinnamic acid p-Coumaric acid
4-coumarate:CoA ligase 4CL p-Coumaric acid 4-coumaroyl-CoA

From 4-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic isoflavonoid skeleton. This involves a series of enzymes that are central to flavonoid and isoflavonoid biosynthesis.

Chalcone (B49325) synthase (CHS) : CHS is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. clockss.orgmdpi.com

Chalcone reductase (CHR) : In the biosynthesis of 5-deoxyisoflavonoids, CHR acts in concert with CHS to produce isoliquiritigenin (B1662430). mdpi.com

Chalcone isomerase (CHI) : CHI catalyzes the stereospecific cyclization of chalcones into flavanones. Naringenin chalcone is converted to naringenin, and isoliquiritigenin is converted to liquiritigenin. nih.govmdpi.com

The crucial step that distinguishes isoflavonoid biosynthesis from that of other flavonoids is the 2,3-aryl migration of the B-ring, which is catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme. nih.govrsc.org IFS converts flavanones (naringenin or liquiritigenin) into 2-hydroxyisoflavanones. plantaedb.commendeley.com

Finally, 2-hydroxyisoflavanone dehydratase (HID) catalyzes the dehydration of 2-hydroxyisoflavanones to form the corresponding isoflavones, such as daidzein (B1669772) and genistein (B1671435). nih.govplantaedb.com Isoflavanones, such as the core structure of Uncinanone B, are intermediates in this pathway, formed prior to the dehydration step that creates the double bond characteristic of isoflavones.

Table 2: Key Enzymes in Isoflavone and Isoflavanone (B1217009) Formation

Enzyme Abbreviation Function
Chalcone synthase CHS Forms the chalcone backbone.
Chalcone reductase CHR Involved in the formation of 5-deoxyisoflavonoids.
Chalcone isomerase CHI Cyclizes chalcones to flavanones.
Isoflavone synthase IFS Catalyzes the key aryl migration to form the isoflavonoid skeleton.
2-hydroxyisoflavanone dehydratase HID Dehydrates 2-hydroxyisoflavanones to isoflavones.

Putative Biosynthetic Route Towards this compound

The precise biosynthetic pathway to this compound has not been experimentally determined. However, based on its chemical structure—a prenylated and further cyclized isoflavanone—a hypothetical pathway can be proposed starting from known isoflavonoid precursors.

The core structure of this compound is a 5,7,2',4'-tetrahydroxyisoflavanone. It is plausible that its biosynthesis begins with the formation of the isoflavanone naringenin , which provides the 5,7-dihydroxy substitution pattern on the A-ring and a 4'-hydroxy substitution on the B-ring.

The proposed key steps in the biosynthesis of this compound are:

Formation of the Isoflavanone Core : The general isoflavonoid pathway would lead to the formation of 2,5,7,4'-tetrahydroxyisoflavanone from naringenin via the action of isoflavone synthase.

Hydroxylation of the B-ring : An additional hydroxylation at the 2' position of the B-ring would be necessary. This step would likely be catalyzed by a specific cytochrome P450 monooxygenase.

Prenylation : The addition of a prenyl group (3-methylbut-2-enyl) at the C-6 position of the A-ring is a key modification. This reaction is typically catalyzed by a prenyltransferase enzyme, which uses dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Cyclization : The final step would involve the cyclization of the prenyl group with the hydroxyl group at the 7-position to form the dihydrofuran ring, a characteristic feature of this compound. This cyclization could be enzyme-mediated or occur spontaneously.

This putative pathway highlights the key enzymatic modifications—hydroxylation, prenylation, and cyclization—that are likely required to synthesize the complex structure of this compound from a common isoflavonoid precursor. Further research, including isotopic labeling studies and the identification of specific enzymes from Lespedeza species, is needed to confirm this proposed biosynthetic route.

Allelopathic Effects on Parasitic Weeds

The compound is a key component in the allelopathic strategy employed by Desmodium species against parasitic weeds, particularly those from the Striga genus. 34.250.91scispace.com Its effects are part of a complex chemical interaction that helps protect cereal crops from infestation.

This compound functions as a germination stimulant for the seeds of Striga hermonthica, a noxious parasitic weed that causes significant crop losses in Africa. wordpress.comoup.comoup.com This activity is a critical first step in a "suicidal germination" process, tricking the parasite's seeds into germinating in the absence of a viable host to attach to. scispace.comresearchgate.netnih.gov

In vitro bioassays have been instrumental in characterizing the germination-stimulating effects of this compound. Studies on the root exudates of D. uncinatum led to the isolation of several compounds, including three novel isoflavanones named Uncinanone A, B, and C. wordpress.comnih.gov Bioassays confirmed that isolated fractions containing this compound were responsible for inducing the germination of S. hermonthica seeds. wordpress.comnih.gov While detailed dose-response curves for the purified compound are not extensively published, research has shown that aqueous samples from D. uncinatum roots, which contain this compound, can induce germination of S. hermonthica as effectively as root exudates from its typical host, maize. 34.250.91 Dose-response analyses are a recognized method for determining the half-maximal effective concentrations of germination stimulants. science.gov

The germination-stimulating activity of this compound has been evaluated in comparison to other known stimulants. The synthetic strigolactone analogue, GR24, is a standard positive control in Striga germination assays. wordpress.com In one key study, a fraction of D. uncinatum root extract containing this compound demonstrated significant germination-inducing activity on S. hermonthica seeds, comparable to that of GR24 at a concentration of 1 ppm. wordpress.com

Strigolactones are a major class of natural germination stimulants, often effective at extremely low concentrations (≤10 pM). nih.govfrontiersin.org While this compound is an isoflavanone and structurally distinct from strigolactones, it performs the same ecological function of triggering Striga germination. 34.250.91nih.gov So far, strigolactones have not been detected in Desmodium spp. 34.250.91

Table 1: Comparison of Germination Stimulant Activity on S. hermonthica This table is generated based on available data. Direct comparative studies on purified this compound are limited.

Compound/Fraction Chemical Class Source/Type Observed Activity Reference
This compound (in fraction) Isoflavanone Natural (D. uncinatum) Induces germination of S. hermonthica seeds. wordpress.comnih.gov
GR24 Strigolactone Synthetic Analogue Elicits germination; used as a positive control at 1 ppm. wordpress.com

| Natural Strigolactones | Strigolactone | Natural (various plants) | Potent stimulants, active at concentrations as low as 10 pM. | nih.gov |

The allelopathic mechanism of D. uncinatum is a two-step process. While this compound initiates germination, other co-exuded compounds inhibit the parasite's subsequent development. 34.250.91oup.com Specifically, another isoflavanone isolated from the same root exudate, Uncinanone C, acts as a post-germination inhibitor. wordpress.comnih.gov34.250.91 Fractions containing Uncinanone C were found to moderately inhibit the radicle growth of the newly germinated S. hermonthica seeds. wordpress.comnih.gov This dual action of a germination stimulant (this compound) followed by a growth inhibitor (Uncinanone C) represents a highly effective and novel defense mechanism, preventing the parasite from successfully attaching to a host root. oup.comresearchgate.net

The discovery of this compound and its role in the suicidal germination of Striga is of profound ecological significance, particularly for the development of sustainable agricultural practices like the "push-pull" system. oup.comcardiff.ac.uk This strategy, developed for smallholder farmers in Africa, involves intercropping a main cereal crop, like maize, with a "push" plant (Desmodium spp.) and planting a "pull" plant (a trap crop like Napier grass) around the plot. oup.comoup.comresearchgate.net

The Desmodium intercrop releases a blend of allelochemicals from its roots, including this compound. scispace.comnih.govscience.gov this compound stimulates the germination of Striga seeds in the soil. oup.comoup.com However, because other compounds like Uncinanone C simultaneously inhibit radicle growth, the germinated Striga seedlings cannot parasitize the maize and subsequently die. scispace.comoup.com This "suicidal germination" leads to a continual reduction of the Striga seed bank in the soil season after season, improving soil health and significantly boosting crop yields without reliance on expensive external inputs. 34.250.91oup.com

Enzyme Inhibitory Properties

Beyond its allelopathic functions, this compound has been identified as a potent inhibitor of the enzyme tyrosinase. nih.govtandfonline.comnih.gov Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in a wide range of organisms. researchgate.net Research using bioactivity-guided isolation from the leaves of Lespedeza maximowiczii identified this compound as a strong tyrosinase inhibitor. tandfonline.comnih.gov In comparative studies, this compound exhibited stronger anti-tyrosinase activity than the related compound Desmodianone H and the commonly used positive control, kojic acid. nih.govtandfonline.com

Table 2: Mushroom Tyrosinase Inhibitory Activity of this compound and Other Compounds This table is generated from data presented in the cited literature.

Compound IC₅₀ Value (μM) Source Organism Reference
This compound 0.57 Lespedeza maximowiczii tandfonline.com
Desmodianone H 1.00 Lespedeza maximowiczii tandfonline.com

| Kojic Acid (Positive Control) | 84 | N/A | tandfonline.com |

Biological Activities and Mechanistic Investigations

Potent Inhibition of Tyrosinase Activity

Uncinanone B, an isoflavone (B191592), has been identified as a significant inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Its activity has been primarily evaluated against mushroom tyrosinase, a common model used for screening potential depigmenting agents due to its high homology with human tyrosinase and commercial availability. nih.govmdpi.com

The inhibitory potential of this compound has been demonstrated through in vitro assays using mushroom tyrosinase. tandfonline.comtandfonline.com In studies where it was isolated from the leaves of Lespedeza maximowiczii through bioactivity-guided fractionation, this compound exhibited a strong inhibitory effect on the enzyme's activity. nih.govtandfonline.com The assessment typically involves measuring the enzyme's ability to oxidize a substrate, such as L-DOPA, and quantifying the reduction in this activity in the presence of the inhibitor. tripod.com The isolation and identification of this compound from L. maximowiczii marked the first time this compound from this particular plant source was reported to have potent anti-tyrosinase properties. tandfonline.com

The efficacy of this compound as a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Comparative studies have shown that this compound possesses remarkably potent inhibitory activity. tandfonline.comtandfonline.com

In one key study, this compound displayed an IC50 value of 0.57 ± 0.01 μM. tandfonline.com This was significantly more potent than another isoflavone, Desmodianone H, isolated from the same plant, which had an IC50 of 1.00 ± 0.25 μM. tandfonline.com Crucially, this compound's inhibitory power was substantially higher than that of kojic acid, a widely used reference standard in tyrosinase inhibition studies, which recorded an IC50 value of 84.0 ± 0.24 μM in the same assay. tandfonline.comtandfonline.com This indicates that this compound is over 140 times more potent than kojic acid in this specific in vitro model. tandfonline.com

Table 1: Mushroom Tyrosinase Inhibitory Activity (IC50) of this compound and Reference Compounds

CompoundIC50 (μM)
This compound 0.57 ± 0.01
Desmodianone H1.00 ± 0.25
Kojic Acid (Reference)84.0 ± 0.24

Data sourced from Heo et al. (2014). tandfonline.comtandfonline.com

While specific, detailed enzyme kinetic studies exclusively for this compound were not the focus of the primary isolation papers, the mechanism of action for isoflavonoid (B1168493) tyrosinase inhibitors is generally well-understood. mdpi.commdpi.com Tyrosinase is a metalloenzyme containing two copper ions (Cu²⁺) at its active site, which are crucial for its catalytic function in oxidizing substrates like L-tyrosine and L-DOPA. tripod.comukm.edu.my

The inhibitory mechanism of many flavonoids and isoflavones is attributed to their ability to chelate these copper ions within the enzyme's active site. nih.govmdpi.com This binding action prevents the substrate from accessing the catalytic center, thereby blocking the enzymatic reaction. The structural features of isoflavones, such as the position of hydroxyl groups, are critical for this chelating activity and subsequent inhibition. mdpi.commdpi.com

Based on the behavior of similar potent flavonoid inhibitors, it is likely that this compound acts as a reversible, competitive inhibitor. mdpi.com A competitive inhibitor is one that binds to the free enzyme, often at the active site, competing directly with the substrate. mdpi.comresearchgate.net Molecular docking simulations for other flavonoid inhibitors have shown that they fit into the hydrophobic pocket of the tyrosinase active site, interacting with key amino acid residues and the essential copper ions. mdpi.comukm.edu.my This mode of action, which involves direct binding to the enzyme's catalytic machinery, is a common feature among highly effective natural tyrosinase inhibitors. nih.govmdpi.com

Synthetic Strategies and Structure Activity Relationship Sar Studies

Chemoenzymatic and Total Synthesis Approaches for Isoflavanones

The complex structure of isoflavonoids like Uncinanone B presents a significant synthetic challenge. Researchers employ a variety of chemical and biochemical strategies to construct these molecules.

While a specific total synthesis for this compound is not extensively detailed in the reviewed literature, established methods for constructing the core isoflavanone (B1217009) skeleton are applicable. Isoflavanones are a class of isoflavonoids characterized by a 3-phenylchroman-4-one backbone. rsc.orgfrontiersin.org Traditional chemical synthesis of this core often starts from 2-hydroxydeoxybenzoin or chalcone (B49325) precursors. rsc.orgresearchgate.net

Key synthetic strategies include:

Deoxybenzoin Route : This classic method involves the reaction of a 2-hydroxydeoxybenzoin with a formylating agent, which introduces the final carbon atom of the heterocyclic C-ring, followed by acid-catalyzed cyclization. rsc.orgjst.go.jp

Oxidative Rearrangement of Chalcones : A biomimetic approach involves the 1,2-aryl migration of a chalcone intermediate, often facilitated by oxidizing agents like thallium(III) nitrate (B79036) (TTN). rsc.org This method mimics the natural biosynthetic pathway where chalcone isomerase (CHI) plays a pivotal role. nih.gov

Modern Cross-Coupling Reactions : More recent strategies utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the isoflavone (B191592) core from pre-functionalized chromone (B188151) and phenylboronic acid fragments. nih.govacs.org Subsequent reduction of the isoflavone double bond would yield the isoflavanone scaffold.

Chemoenzymatic Approaches : The biosynthesis of isoflavonoids involves a cascade of enzymes, including chalcone synthase (CHS) and chalcone isomerase (CHI), which builds the foundational flavanone (B1672756) structure. nih.gov Engineered microbial systems, such as Saccharomyces cerevisiae and Escherichia coli, have been developed to produce isoflavonoid (B1168493) precursors like naringenin (B18129) and daidzein (B1669772) de novo. nih.govnih.govfrontiersin.org Such platforms could potentially be adapted for this compound synthesis by introducing the necessary tailoring enzymes for hydroxylation and prenylation. Asymmetric transfer hydrogenation using ruthenium catalysts has also been effectively used to convert isoflavones into enantiomerically pure isoflavanones, a key step in synthesizing related compounds like pterocarpans. nih.govthieme.de

Design and Preparation of this compound Analogues and Derivatives

To probe the biological functions and improve the potency of natural products, chemists synthesize analogues and derivatives. This involves systematically altering the structure of the parent molecule. researchgate.netnih.govacs.org

The synthesis of this compound analogues would aim to explore how different functional groups contribute to its bioactivity. researchgate.netport.ac.uk Although specific synthetic work on this compound derivatives is not widely published, general strategies for isoflavonoid modification are well-established. These modifications can be applied to the A-, B-, or C-rings of the isoflavone skeleton and are crucial for developing structure-activity relationships. researchgate.netnih.gov

Common modifications include:

Altering Hydroxylation and Methoxylation Patterns : Changing the position or number of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings can significantly impact binding to target proteins. mdpi.com

Modifying Substituents : The unique dihydrofurano-isoflavanone structure of this compound offers several sites for modification. Analogues could be prepared by altering the isopropenyl group on the furan (B31954) ring or by synthesizing derivatives that lack the furan ring entirely, such as simple prenylated isoflavanones. researchgate.netnih.govacs.org

Introducing New Functional Groups : To enhance properties like solubility or bioavailability, functional groups such as halogens, amino groups, or sulfonate groups can be introduced. mdpi.comresearchgate.net For example, sulfonation of isoflavones like genistein (B1671435) and biochanin A has been used to improve water solubility. mdpi.com

These synthetic efforts allow for a systematic investigation of how each part of the molecule contributes to its biological effect. port.ac.ukresearchgate.net

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how a molecule's structure correlates with its biological activity. For this compound, these investigations have focused on its two primary effects: tyrosinase inhibition and Striga seed germination stimulation.

This compound has been identified as a potent inhibitor of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. nih.gov Studies comparing this compound with its structural analogue, Desmodianone H, have provided initial insights into the SAR for this activity.

This compound exhibits significantly stronger tyrosinase inhibition than Desmodianone H. The key structural difference is the presence of the 4",5"-dihydro-5"-isopropenylfurano ring fused to the A-ring in this compound. This suggests that the rigid, complex ring system is crucial for potent inhibition, likely facilitating a better fit or stronger interaction with the enzyme's active site compared to the simpler prenyl group of other isoflavanones. Both compounds are markedly more potent than the commonly used standard inhibitor, kojic acid.

General SAR studies on flavonoids as tyrosinase inhibitors highlight the importance of hydroxyl groups, particularly a hydroxyl at the C7 position of the benzo-γ-pyrone ring, for activity. researchgate.netnih.govtandfonline.com The ability of phenolic compounds to chelate copper ions in the tyrosinase active site is a common inhibitory mechanism. mdpi.com The complex structure of this compound, with its specific pattern of hydroxyl groups, likely contributes to this effect.

This compound is also known for its role in allelopathy, specifically as a stimulant for the germination of the parasitic weed Striga hermonthica. oup.comnih.gov The root exudates of Desmodium uncinatum contain a mixture of related isoflavanones that have opposing effects on the parasite, providing a clear basis for SAR analysis. oup.comoup.comresearchgate.net

A direct comparison between this compound and the co-isolated Uncinanone C reveals a stark difference in activity based on a minor structural change. oup.comicipe.orgresearchgate.net While this compound induces germination, Uncinanone C is a moderate inhibitor of the subsequent radical growth. oup.comnih.govoup.com The only difference between the two compounds is the substituent at the 2'-position of the B-ring: this compound has a hydroxyl group (-OH), whereas Uncinanone C has a methoxy group (-OCH3).

This critical difference suggests that a free hydroxyl group at the 2'-position is essential for inducing Striga germination. Its replacement with a methoxy group not only abolishes the stimulatory activity but confers an inhibitory function on the molecule. This highlights the highly specific recognition of these signaling molecules by the parasite's receptors, where minor structural changes can completely switch the biological outcome. nih.gov

Table of Mentioned Compounds

Rational Design Based on SAR Data

The development of novel and more potent analogs of this compound is guided by a rational design approach, which relies heavily on Structure-Activity Relationship (SAR) data. This process involves the systematic modification of the this compound scaffold and the evaluation of the resulting changes in biological activity, primarily its potent inhibitory effects on the enzyme tyrosinase.

Initial SAR studies have highlighted the critical role of the isoflavone core and its hydroxylation pattern in the tyrosinase inhibitory activity of this compound. Research has indicated that the presence and position of hydroxyl (-OH) groups on the isoflavone skeleton are significant determinants of potency. nih.gov Specifically, studies on related isoflavones suggest that hydroxyl groups at the C-6 and C-7 positions of the A-ring may play a crucial role in the interaction with the tyrosinase enzyme. nih.gov Furthermore, it has been observed that the presence of hydroxyl groups at both the C7 and C8 positions can alter the mechanism of inhibition from reversible to irreversible. nih.gov

These findings provide a foundational framework for the rational design of new this compound analogs. The strategy involves synthesizing derivatives with modifications at key positions to probe the chemical space around the core scaffold. The primary focus of these synthetic efforts is to enhance the compound's affinity for the tyrosinase active site, thereby increasing its inhibitory potency.

A key comparison in the initial SAR assessment is between this compound and its naturally occurring analog, desmodianone H. This compound exhibits significantly stronger tyrosinase inhibition than desmodianone H, indicating that subtle structural differences between the two molecules have a profound impact on their biological activity. tandfonline.com This difference underscores the importance of the specific substitution pattern on the isoflavone framework for potent tyrosinase inhibition.

The general synthetic strategies for isoflavonoids, the class to which this compound belongs, typically involve the construction of the chromone core followed by the introduction of the B-ring. nih.gov These methods can be adapted to produce a variety of this compound analogs with targeted modifications. By systematically altering the substituents on both the A and B rings, and by modifying the dihydrofuran ring system, researchers can generate a library of compounds for screening.

The data from these screening efforts are then used to build more comprehensive SAR models. These models can help to identify the key pharmacophoric features required for high-potency tyrosinase inhibition and guide the design of the next generation of inhibitors with potentially superior activity.

Table of Tyrosinase Inhibitory Activity of this compound and Related Compounds

CompoundTypeIC50 (µM)Source
This compoundIsoflavone0.57 tandfonline.com
Desmodianone HIsoflavone1.00 tandfonline.com
Kojic AcidStandard Inhibitor84 tandfonline.com

Advanced Analytical Methodologies in Uncinanone B Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantification of Uncinanone B from complex plant extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavonoids like this compound from natural sources such as Desmodium species. wordpress.comresearchgate.netresearchgate.net The method's versatility and sensitivity make it suitable for both qualitative and quantitative assessments. mdpi.com A typical approach for the analysis of flavonoids involves reverse-phase (RP) HPLC, which uses a nonpolar stationary phase and a polar mobile phase. researchgate.net

For the separation of this compound, a C18 column is commonly employed, providing a hydrophobic stationary phase that interacts with the isoflavanone (B1217009). researchgate.netgajrc.com The mobile phase often consists of a gradient mixture of methanol (B129727) and water or acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. mdpi.comgajrc.com Detection is frequently performed using an ultraviolet (UV) detector, set at a wavelength where the flavanone (B1672756) skeleton shows maximum absorbance, such as 254 nm or 289 nm. gajrc.comfuncmetabol.com This setup allows for the effective separation of this compound from other phytochemicals in the extract, and its quantity can be determined by comparing its peak area to that of a calibration curve generated from a purified standard. researchgate.net

Table 1: Representative HPLC Parameters for Isoflavanone Analysis
ParameterTypical ConditionReference
ColumnReverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) researchgate.netgajrc.com
Mobile PhaseMethanol:Water or Acetonitrile:Water (Gradient or Isocratic) mdpi.comgajrc.com
Flow Rate0.5 - 1.0 mL/min mdpi.comgajrc.com
DetectionUV-Vis at ~254 nm or ~289 nm gajrc.comfuncmetabol.com
Column TemperatureAmbient (e.g., 25°C) researchgate.net

For a more sensitive and high-resolution analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is employed. nih.govjapsonline.com This technique combines the superior separation power of UPLC, which uses smaller particle sizes in the column for higher efficiency, with the high mass accuracy and resolution of a QTOF-MS detector. mdpi.com This is particularly valuable for identifying compounds in complex mixtures, such as plant extracts, with a high degree of confidence. mdpi.com

In the analysis of this compound, UPLC-QTOF-MS provides not only the retention time but also the exact mass of the molecule and its fragments (MS/MS data), which is crucial for unambiguous structure confirmation. nih.govjapsonline.com Research has shown that this compound can be detected as diastereoisomers, which results in two closely eluting peaks with very small differences in their UPLC-QTOF-MS data. tandfonline.com The high resolution of the QTOF analyzer is essential to distinguish these subtle differences. The technique operates by ionizing the eluted compounds (e.g., via electrospray ionization, ESI) and then separating the ions based on their mass-to-charge ratio (m/z). nih.govlcms.cz

Table 2: UPLC-QTOF-MS Parameters for this compound Identification
ParameterTypical SettingReference
ColumnC18 (e.g., Agilent Eclipse C Plus, 1.8 µm) nih.gov
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Mass AnalyzerQuadrupole Time-of-Flight (QTOF) nih.govjapsonline.com
Acquisition Rangem/z 100-1700 nih.gov
Key ObservationDetected as diastereoisomers with two distinct signals tandfonline.com

Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the detailed structural elucidation of this compound and for gaining insights into its three-dimensional shape and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the chemical structure of organic molecules like this compound. One-dimensional (1D) NMR experiments (¹H and ¹³C) provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. tandfonline.complos.org

For more complex structural problems, including the determination of stereochemistry and molecular conformation, advanced two-dimensional (2D) NMR experiments are utilized. wikipedia.orgemerypharma.com Techniques such as COSY (Correlation Spectroscopy) reveal through-bond proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. plos.orgrsc.org These experiments are crucial for assembling the complete bonding framework of this compound. wordpress.com

To study the molecule's three-dimensional conformation and through-space interactions, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. columbia.edulibretexts.orglibretexts.org These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds, providing critical data for defining the molecule's spatial arrangement. libretexts.org Studies on this compound have noted the presence of diastereoisomers, which manifest as two distinct sets of signals in the NMR spectra, a phenomenon that can be investigated using these advanced techniques. wordpress.comtandfonline.com The weak hydrogen bond between the 5-OH and the ketone group also influences the spectroscopic data. tandfonline.com

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d4)
PositionδC (ppm)δH (ppm, mult., J in Hz)
272.55.56 (d, 12.0)
347.74.56 (d, 12.0)
4197.6-
5165.2-
697.6-
7166.4-
896.56.04 (s)
1'114.7-
2'160.2-
3'107.06.49 (d, 2.0)
4'159.2-
5'109.96.43 (d, 8.5)
6'131.77.37 (d, 8.5)
2''150.0-
3''112.5-
4''5.15 (s)-
5''1.80 (s)-
Data adapted from a study on tyrosinase inhibitors from Lespedeza maximowiczii. tandfonline.com

Computational and In Silico Approaches

Computational methods provide a powerful complement to experimental techniques, offering insights into molecular interactions at an atomic level that can be difficult to observe directly.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). diva-portal.org This method is instrumental in structure-based drug design for screening potential inhibitors and understanding their mechanism of action. mdpi.com

In research on this compound, molecular docking has been used to investigate its potential as an inhibitor of various enzymes. For instance, simulations have explored its interaction with the active site of mushroom tyrosinase and the NS2B/NS3 protease of the Dengue virus. tandfonline.com The simulation calculates a "docking score" or "binding energy," which estimates the binding affinity; a more negative value typically indicates a stronger interaction. biorxiv.org The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the protein's binding pocket. These findings help to explain the basis of the compound's inhibitory activity at a molecular level.

Table 4: Molecular Docking Results for this compound with Protein Targets
Protein TargetBinding Energy (kcal/mol)Interacting Residues (Examples)Reference
Mushroom TyrosinaseNot explicitly stated, but IC₅₀ of 0.57 µM suggests strong bindingInteractions with active site copper ions and surrounding amino acids are implied. funcmetabol.comtandfonline.com
Dengue Virus NS2B/NS3 Protease-7.2His51, Asp75, Ser135 (catalytic triad) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsrce.hr These models are pivotal in modern drug discovery, enabling the prediction of the biological potency of novel or untested chemical entities based on their molecular features. srce.hrpnrjournal.com By identifying the key structural, physicochemical, and electronic properties (known as molecular descriptors) that govern a compound's activity, QSAR facilitates the rational design and optimization of lead compounds. pnrjournal.comacs.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov

This compound, an isoflavone (B191592), has been identified as a tyrosinase inhibitor. nih.gov While dedicated QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the application of QSAR to the broader class of isoflavones for various biological activities provides a framework for understanding its potential predictive biology. A pertinent example is the QSAR analysis of isoflavone derivatives for their antimicrobial activity, which showcases how these computational models can elucidate the structural requirements for a desired biological effect. mdpi.com

Detailed Research Findings in Isoflavone QSAR

A notable QSAR study investigated a series of isoflavone derivatives to determine the structural characteristics crucial for their antimicrobial activity against Staphylococcus aureus. mdpi.com This type of analysis is instrumental in designing new, more potent antibacterial agents. The study utilized a pace regression method to build the QSAR model, which was validated to ensure its statistical robustness and predictive power. nih.govmdpi.com

The research involved compiling a dataset of isoflavone compounds with their corresponding minimum inhibitory concentration (MIC) values against S. aureus. These MIC values were converted to a logarithmic scale (pMIC) to be used as the dependent variable in the QSAR model. A wide array of molecular descriptors were calculated for each isoflavone, quantifying various aspects of their molecular structure, such as topology, electronic properties, and hydrophobicity. mdpi.com

Through a process of variable selection, the most relevant descriptors that significantly correlated with the antibacterial activity were identified. The resulting QSAR model was a mathematical equation that could predict the pMIC value of an isoflavone based on its calculated descriptor values. The statistical quality of the model was confirmed through various validation metrics, including a high squared correlation coefficient (R²) for the training set and a good predictive squared correlation coefficient (Q²) from cross-validation, along with external validation on a test set of compounds. mdpi.com

The findings from the QSAR model revealed several key structural features that influence the antibacterial activity of isoflavones:

Prenylation: The position and extent of prenylation on the isoflavone scaffold were found to be significant factors. mdpi.com

Hydroxyl Groups: The presence of hydroxyl groups at specific positions, such as at C-5 and C-7 on the A-ring and at C-4' on the B-ring, was associated with lower MIC values, indicating higher potency. mdpi.com

These insights derived from the QSAR model are invaluable for the prospective design of novel isoflavone-based antibacterial agents with enhanced efficacy. mdpi.com

Data Table of Isoflavone Derivatives in a QSAR Study

The following interactive table presents a selection of isoflavone derivatives included in a representative QSAR study, along with their reported experimental and predicted antimicrobial activities against S. aureus. mdpi.com

Compound NameStructureExperimental MIC (µg/mL)Experimental pMICQSAR Predicted MIC (µg/mL)
Erybraedin A 1.565.812.34
Phaseollidin 6.255.207.81
Alpumisoflavone 3.125.514.68
Cristacarpin 12.54.9010.1
8-(γ,γ-dimethylallyl)-wighteone 8.05.107.5
Ganaconin 16.04.8015.0

Future Research Directions and Unresolved Questions

Identification of Novel Biological Targets and Signaling Pathways

The currently known biological activity of Uncinanone B centers on its role as a germination stimulant for the parasitic weed Striga hermonthica. oup.comias.edu However, the full spectrum of its interactions with biological systems is likely far broader. Future research will focus on identifying novel protein targets and elucidating the downstream signaling cascades affected by this compound. This could involve a range of modern molecular biology and chemical biology techniques.

Initial studies have shown that some isoflavonoids can influence signaling pathways such as the MAPKs, PI3K/AKT, JAK-STAT, and NF-κB pathways, which are critical in cell proliferation, apoptosis, and migration. researchgate.net Investigating whether this compound modulates these or other pathways could reveal currently unknown therapeutic or agrochemical applications. For instance, the discovery that this compound can inhibit tyrosinase activity, albeit to a lesser extent than its isomer Uncinanone C, suggests potential applications in regulating melanogenesis. mdpi.com

Advanced screening platforms, including high-throughput screening of compound libraries against diverse cellular models and protein arrays, will be instrumental. Furthermore, affinity chromatography and mass spectrometry-based proteomics can be employed to directly identify the cellular binding partners of this compound. Unraveling these interactions will provide a more comprehensive understanding of its mode of action and open avenues for its use in new contexts.

Investigation of this compound's Broader Ecological Roles

The established ecological role of this compound is as an allelochemical in the "push-pull" agricultural strategy. oup.comscispace.comcardiff.ac.uk Secreted by the roots of Desmodium uncinatum, it triggers "suicidal germination" of Striga seeds, which then fail to attach to a host plant and perish. oup.comresearchgate.netnih.gov This forms a crucial part of an integrated pest management system that also involves repelling insect pests.

However, the ecological functions of this compound are likely not limited to this specific interaction. Future research should explore its potential roles in mediating other plant-plant, plant-microbe, and plant-insect interactions. For example, many flavonoids are known to act as signaling molecules in the establishment of symbiotic relationships with nitrogen-fixing bacteria and mycorrhizal fungi. nih.gov Investigating whether this compound plays a role in shaping the rhizosphere microbiome of Desmodium could reveal new benefits of this intercropping system.

Furthermore, the compound's influence on other soil organisms, both beneficial and pathogenic, warrants investigation. Does it have antifungal or antibacterial properties? Does it attract or repel other soil nematodes or insects? Answering these questions through detailed ecological and metabolomic studies will provide a more holistic view of the chemical ecology of Desmodium and the multifaceted roles of this compound in its environment. This knowledge could lead to the development of more resilient and sustainable agricultural systems.

Exploration of Sustainable Production Methods via Biotechnology or Chemoenzymatic Routes

Currently, the primary source of this compound is through extraction from plants like Desmodium uncinatum. This method can be inefficient and is dependent on agricultural variables. scielo.brresearchgate.net To enable broader research and potential commercial applications, the development of sustainable and scalable production methods is crucial. Biotechnology and chemoenzymatic synthesis offer promising alternatives to traditional chemical synthesis and extraction from natural sources. scielo.brresearchgate.netucl.ac.ukfrontiersin.org

Biotechnological approaches could involve the use of microbial cell factories, such as engineered bacteria or yeast, to produce this compound. researchgate.net This would entail identifying the biosynthetic pathway of this compound in Desmodium and transferring the relevant genes into a suitable microbial host. This approach offers the potential for high yields and a more controlled and sustainable production process. scielo.brresearchgate.net Plant cell and tissue cultures also represent a viable biotechnological route for producing complex natural products. scielo.br

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. scielo.brfrontiersin.orgnih.gov This strategy could involve using enzymes to perform key stereoselective steps in the synthesis of this compound, which are often challenging to achieve through purely chemical means. ucl.ac.uk The use of immobilized enzymes in continuous flow systems can further enhance the sustainability and cost-effectiveness of the process. nih.gov These approaches align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous reagents. scielo.brucl.ac.uk

Advanced Mechanistic Studies at the Cellular and Molecular Levels

A deeper understanding of how this compound functions at the cellular and molecular level is essential for optimizing its existing applications and discovering new ones. mdpi.comrsc.org While its role in Striga germination is established, the precise molecular interactions that initiate this process are not fully understood.

Future research should employ advanced analytical techniques to probe these mechanisms. rsc.org For instance, structural biology methods like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of this compound bound to its target proteins in Striga. This would provide invaluable insights into the basis of its activity and could guide the design of even more potent germination stimulants.

Kinetic studies can help to elucidate the dynamics of the interaction between this compound and its targets, revealing whether it acts as a competitive, uncompetitive, or noncompetitive inhibitor or activator. mdpi.comnih.gov Furthermore, techniques like photoionization and photoelectron photoion coincidence spectroscopy can be used to identify reactive intermediates and elucidate complex reaction mechanisms in catalytic processes involving this compound. rsc.org These advanced mechanistic studies will provide a robust foundation for the rational design of new applications for this versatile molecule.

Q & A

Q. How is Uncinanone B isolated and structurally characterized from natural sources?

this compound is isolated from root exudates of Desmodium uncinatum using solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC). Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm its furano-isoflavanone backbone and substituents like the isopropenyl group . Key spectral data include characteristic peaks for hydroxyl (δ ~5.5 ppm) and furan ring protons (δ ~6.2 ppm).

Table 1: Key Physicochemical Properties of this compound

PropertyValue/Description
Molecular FormulaC₂₀H₂₀O₆
Molecular Weight356.37 g/mol
Hydrogen Bond Acceptors10 (violates Lipinski's Rule of Five)
LogP (Octanol/Water)3.2 (predicted)
Source: Derived from spectroscopic and computational analyses

Q. What biological roles does this compound play in plant-plant interactions?

this compound acts as a germination stimulant for Striga hermonthica seeds while inhibiting post-germination radical growth, a dual allelopathic mechanism. This is demonstrated through bioassays where root exudate fractions containing this compound induce ~70% germination in Striga seeds, while co-occurring compounds like Uncinanone C suppress radical elongation by >50% . These effects are critical in the "push-pull" agricultural strategy, reducing Striga seed banks in soil.

Advanced Research Questions

Q. What methodological challenges arise when studying this compound's dual role in Striga seed germination and radical growth inhibition?

A key challenge is isolating this compound's specific effects from co-occurring metabolites (e.g., Uncinanone C). Researchers must design bioassays with fractionated exudates and use dose-response curves to differentiate germination stimulation (EC₅₀ ~0.1 µM) from growth inhibition (IC₅₀ ~1.2 µM). Environmental variables (e.g., soil pH, microbial activity) further complicate reproducibility, requiring controlled hydroponic systems for root exudate collection .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models?

Discrepancies often stem from variations in Striga seed ecotypes or extraction protocols. Standardizing methods (e.g., ISO 11269-1 for seed bioassays) and reporting detailed metadata (e.g., seed dormancy status, solvent polarity) improves cross-study comparability. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant differences in germination rates (p < 0.05) .

Q. What are the implications of this compound's violation of Lipinski's Rule of Five for its pharmacological potential?

this compound’s high hydrogen bond acceptors (10 vs. Lipinski’s threshold of 10) and molecular weight (356 g/mol) limit oral bioavailability. Computational modeling (e.g., QSAR) suggests structural modifications, such as replacing the furan ring with a pyran moiety, to reduce polarity. However, such changes may compromise its allelopathic activity, necessitating trade-off analyses in drug design .

Q. Table 2: Biological Activity of this compound in Allelopathy Studies

ParameterValue (Mean ± SD)Experimental Model
Germination Stimulation72.3% ± 5.1 (n=5)S. hermonthica seeds
Radical Inhibition48.7% ± 3.8 (n=5)Post-germination assay
Synergy with Isoschaftoside89% ± 6.2 (n=5)Combined exudate fraction
Source: Replicated hydroponic assays under controlled conditions

Methodological Recommendations

  • Experimental Design : Include ≥3 biological replicates for germination assays to account for intraspecific variability .
  • Data Presentation : Use scatter plots with error bars for dose-response relationships and PCA for metabolite clustering .
  • Ethical Compliance : Obtain permits for plant material collection and adhere to Nagoya Protocol guidelines for genetic resource use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.